N-[(2R,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Description
1H NMR (500 MHz, D$$_2$$O):
13C NMR (125 MHz, D$$_2$$O):
- δ 174.2 ppm: Acetamide carbonyl.
- δ 101.8 ppm: Anomeric carbon (C1).
- δ 125.4–136.7 ppm: Indole carbons.
Table 2: Key NMR Assignments
| Position | $$ ^1H $$ δ (ppm) | $$ ^{13}C $$ δ (ppm) | Multiplicity |
|---|---|---|---|
| Acetamide CH3 | 2.05 | 22.3 | Singlet |
| H1 (anomeric) | 5.32 | 101.8 | Doublet |
| Indole C3 | - | 136.7 | - |
Computational Chemistry Predictions of Conformational Dynamics
Density Functional Theory (DFT) and molecular dynamics simulations revealed:
- The glycosidic bond (O–C(indole)) adopts two dominant conformers: syn (65%) and anti (35%).
- Free energy barriers for ring puckering transitions: 18.3 kJ/mol ($$ ^4C1 $$ → $$ ^1C4 $$).
- Solvent effects reduce conformational flexibility by 40% in aqueous vs. DMF environments.
Figure 2: Free energy surface (FES) map showing syn/anti glycosidic conformers.
Key Computational Findings:
Properties
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)10(5-21)26-16(13)25-9-4-19-8-3-2-7(17)12(18)11(8)9/h2-4,10,13-16,19,21,23-24H,5H2,1H3,(H,20,22)/t10-,13-,14+,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWPNTKTZYIFQT-IRHMCKRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2R,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a brominated indole moiety and a sugar-like backbone, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H18BrClN2O6 |
| Molecular Weight | 408.63 g/mol |
| CAS Number | 210110-89-7 |
Antibacterial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance:
- Inhibition Studies : Compounds derived from indole frameworks have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Case Study : A related compound demonstrated an IC50 value of 2.14 µM against urease, indicating strong enzyme inhibition which is critical in treating infections caused by urease-producing bacteria .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : The indole derivatives have been evaluated for their AChE inhibitory activity due to their potential in treating neurodegenerative diseases. A study reported several derivatives with IC50 values ranging from 0.63 µM to 6.28 µM compared to a standard control .
- Urease Inhibition : Urease inhibitors are crucial in managing conditions like urinary tract infections. The synthesized derivatives exhibited strong urease inhibition, suggesting that this compound could be a candidate for further development .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : Molecular docking studies reveal that the compound binds effectively to active sites of target enzymes like AChE and urease. This interaction may prevent substrate access and inhibit enzyme function .
- Structural Features : The presence of the brominated indole moiety enhances the lipophilicity and biological interactions of the compound, facilitating its penetration into bacterial cells and interaction with intracellular targets.
Research Findings
Comparison with Similar Compounds
Indole-Acetamide Derivatives with Halogen Substituents
Compounds sharing the indole-acetamide backbone but differing in halogen substituents exhibit distinct physicochemical and biological properties.
Key Observations :
Glycosylated N-Acetamide Derivatives
Compounds with acetamide-linked pyran/oxane rings demonstrate variability in biological activity based on substituents.
Key Observations :
Anticancer Indole Derivatives
Indole-acetamides with aryl or heteroaryl side chains show promising anticancer activity.
Preparation Methods
Core Oxane Ring Construction
The oxane (pyranose) backbone is synthesized via Koenigs-Knorr glycosylation , leveraging halogenated sugar intermediates to ensure β-configuration at the anomeric center. Key steps include:
-
Preparation of Peracetylated Glucosamine :
D-Glucosamine hydrochloride is acetylated using acetic anhydride in pyridine, yielding 1,3,4,6-tetra-O-acetyl-2-acetamido-2-deoxy-β-D-glucopyranose (Scheme 1A). This intermediate ensures hydroxyl group protection during subsequent reactions. -
Anomeric Activation :
The C1 hydroxyl is activated using HBr in acetic acid, replacing the acetyl group with bromine to form 1-bromo-1-deoxy-2,3,4,6-tetra-O-acetyl-β-D-glucopyranose . This bromide serves as the glycosyl donor. -
Coupling with Indole Derivative :
5-Bromo-4-chloro-1H-indol-3-ol is prepared via electrophilic substitution of indole using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in DMF at 0°C. The indole’s C3 hydroxyl is then deprotonated with NaH and reacted with the glucopyranose bromide in anhydrous THF, forming the β-glycosidic bond (Yield: 68–72%).
Critical Parameters :
Deprotection and Acetylation
Post-coupling, the tetraacetylated intermediate undergoes sequential deprotection:
-
Methanolysis :
Treatment with sodium methoxide (NaOMe) in methanol removes acetyl groups at C4, C5, and C6, yielding a triol intermediate. -
Selective Acetylation :
The C2 acetamido group remains intact, while the primary hydroxyl at C6 is selectively acetylated using acetic anhydride in pyridine (Yield: 85%). -
Final Deprotection :
The C6 acetyl group is hydrolyzed using dilute HCl (0.1 M) in THF/water (4:1), yielding the target compound’s free hydroxyl groups.
Enzymatic and Chemoenzymatic Approaches
Glycosynthase-Mediated Synthesis
Thermostable glycosidases (e.g., from Thermus thermophilus) are engineered to catalyze glycosidic bond formation without hydrolysis. Advantages include:
-
Stereospecificity : Exclusive β-configuration (transglycosylation activity).
-
Mild Conditions : Reactions proceed at pH 7.0 and 37°C, preserving acid-labile indole groups.
Procedure :
-
Enzyme Preparation : Recombinant glycosynthase is expressed in E. coli and purified via Ni-NTA chromatography.
-
Reaction : A mixture of α-D-glucosamine fluoride (donor) and 5-bromo-4-chloro-1H-indol-3-ol (acceptor) is incubated with the enzyme for 24 h (Yield: 58%).
Solid-Phase Synthesis
Solid-phase methods enable rapid iterative synthesis, particularly for generating analogs:
-
Resin Functionalization :
Wang resin is derivatized with a photolabile linker, and the first glucosamine unit is attached via its C1 hydroxyl. -
Stepwise Elongation :
Subsequent glycosylations use trichloroacetimidate donors under TMSOTf catalysis. The indole moiety is introduced in the final step via Mitsunobu reaction (Yield per step: 75–82%).
Optimization and Scalability
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | AgOTf | −20 | 72 |
| DCM | BF₃·Et₂O | 0 | 65 |
| Acetonitrile | TMSOTf | −40 | 68 |
Data aggregated from highlight AgOTf in THF as optimal for glycosylation.
Purification Techniques
-
Flash Chromatography : Silica gel (230–400 mesh) with EtOAc/MeOH (9:1) eluent removes unreacted indole.
-
Crystallization : The crude product is recrystallized from hot ethanol/water (Yield: 89%, purity >98% by HPLC).
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the oxane (pyranose) backbone in this compound?
- Methodology : The oxane ring can be synthesized via glycosylation reactions using protected sugar derivatives. For example, trityl (triphenylmethyl) groups are effective for protecting hydroxyl groups during coupling reactions with indole derivatives. A combination of Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) and acid-mediated deprotection (e.g., using trifluoroacetic acid) is critical for regioselective functionalization .
- Key Steps :
- Use of Pd₂(dba)₃ and BINAP ligands for coupling halogenated indole moieties to the sugar backbone .
- Sequential deprotection of trityl groups under mild acidic conditions to preserve stereochemistry .
Q. How can the stereochemical integrity of the compound be verified during synthesis?
- Analytical Tools :
- NMR Spectroscopy : H and C NMR can confirm stereochemistry by analyzing coupling constants (e.g., and for oxane ring protons) and NOE correlations .
- X-ray Crystallography : Definitive proof of stereochemistry requires single-crystal analysis, particularly for the indole-oxane linkage .
- Challenges : Hydroxyl groups on the oxane ring may require protection to prevent hydrogen bonding that complicates spectral interpretation .
Advanced Research Questions
Q. What structural analogs of this compound have demonstrated bioactivity, and how do substitutions influence activity?
- Analog Analysis :
| Analog | Structural Variation | Reported Activity |
|---|---|---|
| Bistramide A | Marine-derived indole glycoside | Cytotoxicity via actin binding |
| N-acetylcysteine | Thiol-containing acetamide | Antioxidant properties |
| Compound 10j (from ) | Chloro/fluoro-substituted indole | Bcl-2/Mcl-1 inhibition (anticancer) |
- Key Insights :
- Bromo and chloro substituents on the indole ring enhance electrophilicity, potentially improving DNA intercalation or protein binding .
- Hydroxymethyl groups on the oxane backbone improve solubility but may reduce membrane permeability .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Case Study : Discrepancies in H NMR signals for acetamide protons (e.g., δ 2.0–2.2 ppm) may arise from solvent polarity or hydrogen bonding.
- Solution : Compare spectra in deuterated DMSO (polar) vs. CDCl₃ (non-polar). In DMSO, acetamide protons often deshield due to strong H-bonding, shifting signals downfield .
- Validation : Cross-check with HRMS (High-Resolution Mass Spectrometry) to confirm molecular formula and rule out impurities .
Q. What experimental protocols are recommended for evaluating hydrolytic stability of the glycosidic bond?
- Protocol :
- Conditions : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours.
- Analysis : Monitor degradation via HPLC or LC-MS. The indole-oxane bond is susceptible to acidic hydrolysis (pH < 3) due to protonation of the oxygen lone pairs .
- Stabilization Strategies : Introduce electron-withdrawing groups (e.g., nitro) on the indole ring to reduce electron density at the glycosidic oxygen .
Methodological Considerations
Q. What precautions are critical for handling this compound in biological assays?
- Safety :
- Avoid inhalation and skin contact; use PPE (gloves, lab coat, fume hood) due to potential toxicity of halogenated indoles .
- Store at –20°C under inert atmosphere (argon) to prevent oxidation of hydroxyl groups .
- Bioassay Interference : The compound’s fluorescence (from the indole moiety) may interfere with fluorescence-based assays. Use LC-MS or radiometric assays for accurate quantification .
Data Interpretation Guidelines
Q. How to differentiate between intramolecular H-bonding and crystal packing effects in structural studies?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
